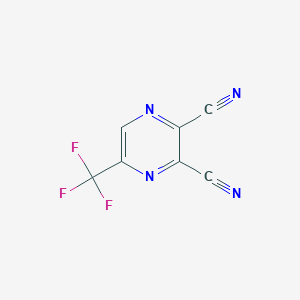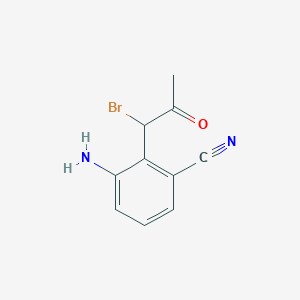
1-(2-(Chloromethyl)-5-iodophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Chloromethyl)-5-iodophenyl)propan-1-one is an organic compound that belongs to the class of phenyl ketones. This compound is characterized by the presence of a chloromethyl group and an iodine atom attached to a phenyl ring, along with a propanone moiety. The unique combination of these functional groups makes it a compound of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(2-(Chloromethyl)-5-iodophenyl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a precursor phenyl ketone, followed by the introduction of the chloromethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations to optimize the synthesis process.
Analyse Des Réactions Chimiques
1-(2-(Chloromethyl)-5-iodophenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl and iodine groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-(Chloromethyl)-5-iodophenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-(Chloromethyl)-5-iodophenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl and iodine groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The propanone moiety can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
1-(2-(Chloromethyl)-5-iodophenyl)propan-1-one can be compared with other phenyl ketones and halogenated organic compounds. Similar compounds include:
1-(2-Chlorophenyl)propan-1-one: Lacks the iodine atom, which may result in different reactivity and biological activity.
1-(2-Iodophenyl)propan-1-one:
1-(2-(Bromomethyl)-5-iodophenyl)propan-1-one: Substitution of chlorine with bromine can lead to variations in reactivity and interaction with biological targets. The uniqueness of this compound lies in the specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10ClIO |
|---|---|
Poids moléculaire |
308.54 g/mol |
Nom IUPAC |
1-[2-(chloromethyl)-5-iodophenyl]propan-1-one |
InChI |
InChI=1S/C10H10ClIO/c1-2-10(13)9-5-8(12)4-3-7(9)6-11/h3-5H,2,6H2,1H3 |
Clé InChI |
DBUJRQMVGXDMDQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=CC(=C1)I)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


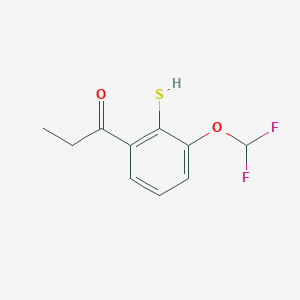
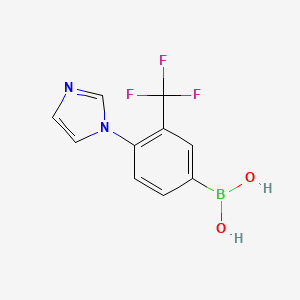
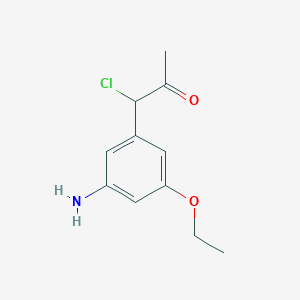
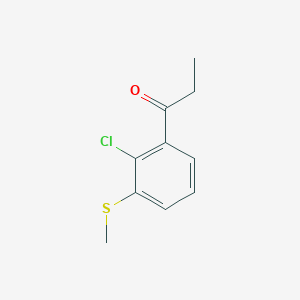
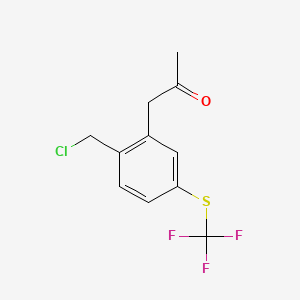
![2-{[2,4-Bis(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B14074128.png)

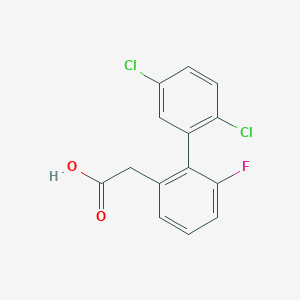

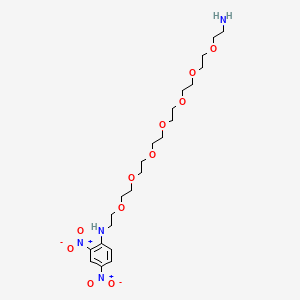
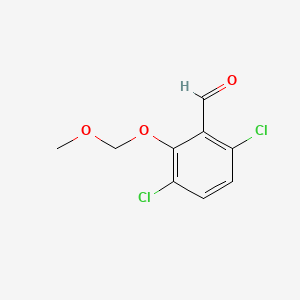
![3H,8H-Oxazolo[4,3-c][1,4]oxazin-8-one, 1,3-bis(2,3-dihydro-1,4-benzodioxin-6-yl)tetrahydro-5-phenyl-, (1R,3S,5S,8aS)-](/img/structure/B14074157.png)
